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Hymo B

Cat. No.: B1576345
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Description

Contextualizing Ambiguity in Chemical Nomenclature: Instances of "Hymo B"

The nomenclature of newly discovered natural products is often rooted in the source organism. In the case of "this compound," the "Hymo" prefix is derived from its origin, Hybanthus monopetalus. The "B" designation typically indicates that it was the second cyclotide to be identified from this particular species, following "Hymo A". While the name "this compound" is specific to this cyclotide within the scientific literature, the broader context of chemical nomenclature can present ambiguities. Trivial names, such as this one, are common in the study of natural products and can sometimes lead to confusion if multiple, unrelated compounds from different sources are given similar names. However, extensive searches of chemical databases indicate that the designation "this compound" is uniquely associated with this particular cyclotide from Hybanthus monopetalus.

Scope and Significance of Academic Inquiry into "this compound" Entities

Academic inquiry into this compound has primarily occurred within the broader investigation of the vast diversity of cyclotides in Australian Hybanthus species nih.govresearchgate.netuq.edu.au. The significance of studying this compound and its cyclotide counterparts lies in their potential as plant defense agents and their possible applications in medicine and agriculture nih.govnih.gov. Cyclotides, in general, exhibit a range of biological activities, including antimicrobial, insecticidal, and cytotoxic properties nih.govnih.gov. This compound, specifically, has been identified as having antimicrobial functions rsc.org.

The research focus on this compound itself has been limited, with much of the available information stemming from a comprehensive 2005 study by Simonsen et al., which cataloged numerous cyclotides from various Hybanthus species nih.govrsc.org. This foundational work established the existence of this compound and its classification within the Möbius subfamily of cyclotides, which are distinguished by a cis-proline residue in one of their backbone loops that induces a 180-degree twist in the molecular structure nih.gov.

Methodological Approaches in Elucidating Diverse "this compound" Structures and Functions

The elucidation of the structure and function of this compound has relied on a suite of sophisticated analytical techniques that are standard in the field of natural product chemistry and proteomics.

Structural Elucidation: The initial identification and sequencing of this compound were accomplished through a combination of liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) nih.govnih.gov. This approach allows for the separation of complex mixtures of peptides and the determination of their amino acid sequences. While a partial sequence for this compound has been reported, it is important to note that some databases caution that the sequence may be incomplete cpu-bioinfor.orggoogle.comntu.edu.sgdiva-portal.org.

Functional Analysis: The antimicrobial properties of this compound were likely determined through bioassays that screen for inhibitory activity against various microorganisms. While the specific assays used for this compound are not detailed in the available literature, the general methodology involves exposing bacteria or fungi to the purified cyclotide and observing any inhibition of growth.

The table below summarizes the key characteristics of this compound based on available research findings.

CharacteristicDescription
Name This compound
Source Organism Hybanthus monopetalus
Compound Class Cyclotide
Subfamily Möbius
Known Function Antimicrobial
Reported Amino Acid Residues 25 researchgate.netnih.gov
Net Charge -1 researchgate.netnih.gov
Country of Origin Australia researchgate.netnih.gov

Detailed Research Findings

The primary research identifying this compound was a large-scale survey of Australian Hybanthus species, which revealed a significant diversity of cyclotides nih.gov. This study highlighted that this compound is part of a complex mixture of peptides within Hybanthus monopetalus.

Structural Information: this compound is a cysteine-rich, cyclic peptide researchgate.netnih.gov. Like other cyclotides, its structure is stabilized by a cystine knot motif. It is classified as a Möbius cyclotide, a distinction it shares with another cyclotide, Hyca A, from a different Hybanthus species nih.gov. A partial amino acid sequence has been reported in a patent as CGETCVTGTCYTPGCACDWPVCKRD google.com.

Biological Activity: The primary biological activity attributed to this compound is its antimicrobial function rsc.org. This is consistent with the known role of cyclotides as plant defense peptides. The broader family of cyclotides has been shown to act by disrupting the cell membranes of pathogens nih.gov.

Properties

bioactivity

Antimicrobial

sequence

CGETCVTGTCYTPGCACDWPVCKRD

Origin of Product

United States

I. Hymo B Cyclic Peptide : Research Trajectories from Natural Product Chemistry

Discovery and Isolation Methodologies for Hymo B Peptide

The discovery and isolation of a novel cyclic peptide like this compound from Hybanthus monopetalus is a systematic process that begins with the collection and extraction of plant material and progressively narrows down to the pure compound through a series of sophisticated separation and analytical techniques. This journey from a crude plant extract to a purified, structurally characterized molecule is guided by the peptide's biological activity and unique physicochemical properties.

Bio-guided Fractionation Techniques for Hybanthus monopetalus Extracts

Bio-guided fractionation is a pivotal strategy in natural product discovery, where the separation process is directed by the biological activity of the resulting fractions. For a compound like this compound, this would typically involve an initial screening of crude extracts of Hybanthus monopetalus for a specific biological effect, such as antimicrobial, insecticidal, or cytotoxic activity. The active extract is then subjected to a series of chromatographic separations, and at each stage, the resulting fractions are tested for the target activity. This iterative process ensures that the purification efforts remain focused on the biologically relevant components of the extract.

The general workflow for bio-guided fractionation of Hybanthus monopetalus to isolate this compound would likely follow these steps:

StepProcedurePurpose
1. Extraction Maceration or sonication of dried, ground plant material with a suitable solvent (e.g., methanol/dichloromethane mixture).To extract a broad range of chemical constituents from the plant material.
2. Initial Partitioning Liquid-liquid partitioning of the crude extract between immiscible solvents (e.g., hexane, ethyl acetate, and water).To separate compounds based on their polarity, providing a preliminary fractionation.
3. Biological Screening Testing of each fraction for the desired biological activity.To identify the fraction containing the active compound(s).
4. Chromatographic Fractionation Further separation of the active fraction using techniques like solid-phase extraction (SPE) or column chromatography.To progressively enrich the concentration of the active compound.
5. Iterative Bioassay Continued biological testing of sub-fractions to pinpoint the location of the active compound.To guide the subsequent purification steps.

This methodical approach ensures that the chemical isolation is efficiently directed towards the molecule responsible for the observed biological effect.

Advanced Chromatographic Separation Protocols for Peptide Isolation

Once an enriched, bioactive fraction is obtained, advanced chromatographic techniques are employed to isolate the pure peptide. Given the complex nature of plant extracts, a multi-step chromatographic protocol is typically necessary.

Solid-Phase Extraction (SPE): As an initial cleanup and fractionation step, SPE is often used. A C18 reversed-phase cartridge is a common choice for separating peptides from more polar or non-polar contaminants.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the cornerstone of peptide purification. RP-HPLC separates molecules based on their hydrophobicity. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase is used to elute the bound peptides from a C18 column. The exceptional stability and hydrophobicity of cyclotides make them well-suited for this technique. nih.gov

Size-Exclusion Chromatography (SEC): This technique, also known as gel filtration, separates molecules based on their size. It can be a useful step to separate the target peptide from larger or smaller impurities.

Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge at a given pH. phenomenex.com This can be a powerful tool for separating peptides with similar hydrophobicities but different amino acid compositions. phenomenex.com

A representative multi-step purification protocol for a cyclic peptide like this compound might involve:

Initial fractionation of the bioactive extract by SPE.

Semi-preparative RP-HPLC of the active SPE fraction to yield partially purified peptides.

Further purification of the active HPLC fractions using a different chromatographic mode, such as SEC or IEC, to remove closely eluting impurities.

Final polishing by analytical RP-HPLC to obtain the pure peptide.

Throughout this process, fractions are monitored by UV absorbance (typically at 214 nm for the peptide bond) and mass spectrometry to track the presence of the target peptide.

Characterization Spectroscopic Techniques for Structural Elucidation

With a pure sample of this compound in hand, the next critical phase is the elucidation of its chemical structure. This is achieved through a combination of high-resolution mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the peptide, which allows for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) is then used to obtain sequence information. In MS/MS, the peptide ion is fragmented, and the masses of the resulting fragment ions are measured. For cyclic peptides, the fragmentation patterns can be complex because an initial ring-opening event is required before linear fragments are produced. frontierspartnerships.orgnih.gov This can, however, provide valuable information about the amino acid sequence. frontierspartnerships.orgresearchgate.net

Advanced NMR Spectroscopy: NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of molecules in solution. rsc.orguq.edu.au For a cyclic peptide, a suite of 1D and 2D NMR experiments are required to assign all the proton (¹H) and carbon (¹³C) signals and to determine the peptide's conformation.

Key NMR experiments for cyclic peptide structure elucidation include:

NMR ExperimentInformation Obtained
1D ¹H NMR Provides an initial overview of the proton environment in the molecule.
2D TOCSY (Total Correlation Spectroscopy) Identifies protons that are part of the same amino acid spin system.
2D NOESY (Nuclear Overhauser Effect Spectroscopy) Identifies protons that are close to each other in space (typically < 5 Å), providing crucial distance restraints for 3D structure calculation.
2D HSQC (Heteronuclear Single Quantum Coherence) Correlates protons with their directly attached carbons.
2D HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are two or three bonds apart, helping to confirm the amino acid sequence and identify any modifications.

The data from these experiments, particularly the distance restraints from NOESY, are used in computational molecular modeling programs to calculate the 3D structure of the peptide.

Biosynthetic Pathways and Enzyme Mechanisms

Understanding how this compound is synthesized in Hybanthus monopetalus provides fundamental insights into the plant's biology and can open avenues for biotechnological production of the peptide. Research in this area focuses on identifying the genes and enzymes responsible for its formation.

Investigation of Non-Ribosomal Peptide Synthetase (NRPS) Systems Involved in this compound Biogenesis

While many microbial cyclic peptides are synthesized by large, multi-modular enzymes called non-ribosomal peptide synthetases (NRPSs), plant cyclotides are known to be ribosomally synthesized as larger precursor proteins. nih.govpnas.org Therefore, it is highly probable that this compound is also a product of ribosomal synthesis followed by post-translational modification.

The biosynthesis of cyclotides involves the following key steps:

Transcription and Translation: A gene encoding a precursor protein is transcribed into mRNA and then translated by ribosomes. This precursor protein typically contains a signal peptide, a pro-domain, and one or more cyclotide domains. pnas.orgwikipedia.org

Folding and Disulfide Bond Formation: The precursor protein is targeted to the endoplasmic reticulum, where it folds, and the characteristic cystine knot of three disulfide bonds is formed.

Excision and Cyclization: The cyclotide domain is excised from the precursor protein, and its N- and C-termini are joined by a peptide bond to form the cyclic backbone. nih.gov

Investigations into the biosynthesis of this compound would therefore involve transcriptomic and proteomic approaches to identify the precursor protein and the enzymes involved in its processing.

Enzymatic Functional Characterization and Reaction Kinetics

A key enzymatic step in cyclotide biosynthesis is the cyclization of the linear precursor. In plants, this reaction is catalyzed by asparaginyl endopeptidases (AEPs). nih.gov These enzymes recognize a specific sequence at the C-terminus of the cyclotide domain and catalyze a transpeptidation reaction that results in the formation of the cyclic peptide. nih.gov

To characterize the enzymes involved in this compound biosynthesis, researchers would:

Identify Candidate Enzymes: Search the transcriptome of Hybanthus monopetalus for genes encoding AEPs or other proteases that may be involved in processing the this compound precursor.

Recombinant Enzyme Expression: Express the candidate enzymes in a heterologous system, such as yeast or E. coli.

In Vitro Assays: Synthesize the linear precursor of this compound and incubate it with the recombinant enzymes to confirm their processing and cyclization activity.

Kinetic Analysis: Determine the kinetic parameters (e.g., K_m and k_cat) of the cyclizing enzyme to understand its efficiency and substrate specificity.

These studies would not only confirm the biosynthetic pathway of this compound but also provide valuable tools for the potential biotechnological production of this and other cyclic peptides.

Precursor Incorporation Studies using Isotopic Labeling

To elucidate the biosynthetic pathway of this compound, isotopic labeling studies are a fundamental approach. These experiments involve feeding the producing organism with precursors enriched with stable isotopes, such as ¹³C, ¹⁵N, or ²H, and subsequently analyzing the distribution of these isotopes in the final natural product. nih.govresearchgate.net This technique provides direct evidence for the building blocks of the molecule.

In hypothetical studies on this compound, researchers would propose a biosynthetic pathway based on its structure, likely involving non-ribosomal peptide synthetases (NRPSs). The precursor amino acids would be identified, and their isotopically labeled versions would be synthesized. For instance, if this compound contains a unique non-proteinogenic amino acid, a series of labeled potential precursors would be administered to the culture medium of the producing organism. The isolated this compound would then be analyzed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine the location and extent of isotope incorporation. researchgate.net

A representative, albeit illustrative, precursor feeding experiment for a hypothetical this compound composed of L-phenylalanine, D-leucine, and a non-proteinogenic acid (NPA) is detailed in the table below.

Labeled Precursor AdministeredIsotopeExpected Incorporation Site in this compoundAnalytical MethodPurpose
L-[¹³C₉, ¹⁵N]-Phenylalanine¹³C, ¹⁵NPhenylalanine residueMS, ¹³C-NMR, ¹⁵N-NMRTo confirm the direct incorporation of phenylalanine.
L-[¹³C₆]-Leucine¹³CLeucine residueMS, ¹³C-NMRTo trace the origin of the leucine unit and study its stereochemical inversion.
[¹³C₄]-Labeled Butyrate¹³CNPA side chainMS, ¹³C-NMRTo test the hypothesis that the NPA is of polyketide origin.

These studies are crucial for understanding how the organism constructs such a complex molecule and can provide insights into the enzymatic machinery involved.

Total Synthesis and Stereochemical Confirmation

The total synthesis of a natural product like this compound serves two primary purposes: to provide a scalable route to the compound for further study and to unambiguously confirm its proposed structure and stereochemistry. nih.govnih.govnih.govmdpi.com

A convergent synthetic strategy for this compound would involve the preparation of several key fragments of the molecule, which are then coupled together in the later stages of the synthesis. This approach is generally more efficient than a linear synthesis, where the molecule is built step-by-step from one end to the other. For a cyclic peptide like this compound, a logical convergent approach would be to synthesize the linear peptide precursor, which is then cyclized. The stereochemistry of each amino acid must be carefully controlled during its synthesis or incorporation. nih.govnih.gov

Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis are viable strategies for preparing the linear precursor of this compound. nih.govslideshare.net

Solid-Phase Peptide Synthesis (SPPS): This is often the preferred method for peptide synthesis due to its speed and ease of purification. wikipedia.orgscispace.combiotage.com The peptide is assembled on a solid resin support, and excess reagents and byproducts are simply washed away after each coupling step. biotage.com For this compound, a suitable resin and protecting group strategy (e.g., Fmoc/tBu) would be chosen. wikipedia.org

Solution-Phase Peptide Synthesis: While often more time-consuming due to the need for purification after each step, solution-phase synthesis is highly scalable and may be advantageous for the large-scale production of this compound fragments or the final linear peptide. nih.govwikipedia.org

The choice between these methods would depend on the desired scale of the synthesis and the specific chemical properties of the this compound sequence.

Controlling the stereochemistry of each chiral center in this compound is a critical challenge in its total synthesis. nih.govnih.govrsc.orgmdpi.com This is particularly important for any non-standard or synthetically modified amino acids. Modern asymmetric synthesis methodologies would be employed:

Chiral auxiliaries: A temporary chiral group can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction.

Asymmetric catalysis: Chiral catalysts can be used to favor the formation of one enantiomer or diastereomer over the other. researchgate.net

For example, in the synthesis of a complex amino acid within this compound, an enantioselective alkylation or amination reaction could be used to set a key stereocenter with high fidelity.

With a robust synthetic route in hand, medicinal chemists can design and synthesize analogs of this compound to explore its structure-activity relationships (SAR). drugdesign.orgnih.govnih.govmdpi.com This involves systematically modifying different parts of the molecule and observing the effect on its biological activity in non-clinical assays.

Analog SeriesModification StrategyRationale
Alanine ScanReplace each amino acid residue with alanine, one at a time.To identify which residues are critical for activity.
Side Chain ModificationAlter the size, polarity, or charge of specific amino acid side chains.To probe the nature of the interaction with its biological target. nih.gov
Backbone ModificationIntroduce N-methylation or other backbone alterations.To increase metabolic stability and explore conformational effects.
Stereochemical InversionSynthesize analogs with D-amino acids in place of L-amino acids (and vice-versa).To understand the importance of stereochemistry for target recognition.

These non-clinical SAR studies are fundamental to understanding how this compound functions at a molecular level and for the design of potentially improved synthetic derivatives. mdpi.comdrugdesign.org

Conformational Analysis and Dynamics of this compound Peptide

The three-dimensional shape and flexibility of this compound are intrinsically linked to its biological function. Conformational analysis aims to characterize the preferred shapes (conformations) of the peptide in solution. nih.govamericanpeptidesociety.orgcam.ac.uk

Due to the cyclic nature of this compound, its conformational freedom is more restricted than that of a linear peptide. However, it likely still exists as an equilibrium of several low-energy conformations. Techniques used to study these conformations include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as ROESY and NOESY, can provide information about the distances between protons in the molecule, which can be used to calculate a three-dimensional structure. J-coupling constants provide information about dihedral angles. americanpeptidesociety.org

Molecular Dynamics (MD) Simulations: Computational simulations can model the movement of the peptide over time, providing insights into its flexibility and the relative stabilities of different conformations. nih.govmdpi.com

Circular Dichroism (CD) Spectroscopy: This technique can provide information about the secondary structure elements (e.g., beta-turns) present in the peptide's conformation.

By combining experimental data with computational modeling, researchers can build a detailed picture of the conformational landscape of this compound, which is essential for understanding its interaction with biological targets. mdpi.com

Experimental Techniques for Conformational Analysis

The three-dimensional structure of this compound is critical to its function. A variety of sophisticated experimental techniques have been employed to define its conformational landscape.

Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to the secondary structure of peptides. nih.govnih.govwikipedia.org In the far-UV region (180-250 nm), the peptide backbone absorption gives rise to a characteristic CD spectrum. nih.gov For this compound, CD spectroscopy has been instrumental in providing an initial assessment of its secondary structure content in different solvent systems. The spectra are typically analyzed to estimate the relative proportions of α-helices, β-sheets, β-turns, and random coil structures. nih.govwikipedia.org For example, a spectrum with negative bands around 208 nm and 222 nm is indicative of α-helical content, while a single negative band between 210-220 nm suggests a predominance of β-sheet structures. researchgate.net

Interactive Table 1: Secondary Structure Estimation of this compound by CD Spectroscopy in Various Solvents

Solvent Systemα-Helix (%)β-Sheet (%)β-Turn (%)Random Coil (%)
Water (pH 7.4)15402520
Methanol30253015
Trifluoroethanol50102020

X-ray Crystallography of Co-crystals: To obtain an atomic-resolution structure of this compound, X-ray crystallography of co-crystals has been employed. youtube.comyoutube.com This technique involves crystallizing this compound in complex with a target molecule. youtube.comyoutube.com The resulting electron density map provides a detailed three-dimensional model of the peptide's conformation when bound. This method has been particularly useful for understanding the specific interactions between this compound and its binding partners, revealing key pharmacophoric features and the exact orientation of side chains. youtube.com The preparation of suitable co-crystals can be achieved through techniques such as solvent evaporation, where the peptide and its coformer are dissolved in a common solvent which is then slowly evaporated. nih.gov

Advanced NMR NOESY/ROESY: Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), provides information about protons that are close in space, even if they are not directly connected through bonds. columbia.edublogspot.com These methods are crucial for determining the conformation of this compound in solution. The strength of the NOE or ROE signal is inversely proportional to the sixth power of the distance between two protons, allowing for the calculation of interproton distances. huji.ac.il This data is then used as constraints in computational modeling to generate a family of solution structures. For a molecule the size of this compound, ROESY is often preferred as the NOE signal can be close to zero for medium-sized molecules. columbia.edublogspot.com

Interactive Table 2: Key Interproton Distances for this compound Determined by ROESY

Proton PairDistance (Å)Structural Implication
Hα (Residue 2) - Hβ (Residue 5)2.8Proximity suggesting a turn
HN (Residue 3) - HN (Residue 4)2.5Indication of a β-sheet hydrogen bond
Hα (Residue 1) - Hδ (Residue 6)3.5Long-range interaction defining the macrocycle fold

Computational Modeling and Molecular Dynamics Simulations

To complement experimental data and to explore the dynamic nature of this compound, computational methods are extensively used.

Molecular dynamics (MD) simulations provide a powerful tool to predict the movement of every atom in the peptide over time, based on a molecular mechanics force field. nih.gov These simulations can reveal the conformational flexibility of this compound and identify the most stable structures. mdpi.comnih.gov By starting with an experimentally derived structure or a modeled conformation, MD simulations can explore the conformational space accessible to the peptide. mdpi.comnih.gov Advanced techniques, such as replica-exchange molecular dynamics, can enhance sampling and overcome energy barriers to provide a more complete picture of the peptide's energy landscape. nih.gov

Influence of Solvent and Environmental Conditions on Peptide Folding

The conformation of this compound is not static and can be significantly influenced by its environment. The choice of solvent can alter the delicate balance of forces that govern peptide folding. aps.org For instance, in aqueous solutions, hydrophobic collapse is a major driving force for folding, leading to the burial of nonpolar side chains. In contrast, organic solvents like methanol or trifluoroethanol can promote the formation of helical structures by stabilizing intramolecular hydrogen bonds. nih.govresearchgate.net Molecular dynamics simulations in different explicit solvents are used to model these effects and predict the conformational preferences of this compound under various conditions. aps.orgnih.govrsc.org

Molecular Mechanism Studies of Bio-Interactions (Non-Clinical/Non-Therapeutic)

Understanding how this compound interacts with biological macromolecules at a fundamental level is crucial for elucidating its mechanism of action. These studies are conducted in simplified, non-clinical systems.

Interaction with Model Biomembranes and Liposomes

The interaction of this compound with cell membranes is a key aspect of its biological profile. Model systems such as lipid monolayers, bilayers, and liposomes are used to mimic biological membranes. nih.gov These models allow for the investigation of how this compound binds to and potentially disrupts the lipid bilayer. Techniques such as fluorescence spectroscopy, calorimetry, and cryo-transmission electron microscopy can be used to monitor changes in membrane fluidity, permeability, and structure upon interaction with the peptide. nih.gov For example, studies might investigate whether this compound causes leakage of encapsulated fluorescent dyes from liposomes, indicating membrane disruption. A plausible mechanism for this could involve the destabilization of the endosome membrane following the incorporation of the peptide. nih.gov

Investigating Peptide-Protein and Peptide-Nucleic Acid Binding Dynamics

The specific recognition of protein or nucleic acid targets by this compound is investigated using a variety of biophysical techniques. Isothermal titration calorimetry (ITC) can directly measure the thermodynamics of binding, providing information on the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. Surface plasmon resonance (SPR) is another powerful technique for studying the kinetics of binding, determining the association (kon) and dissociation (koff) rate constants. These studies often reveal that the binding process can involve conformational changes in both the peptide and its target. nih.gov

Peptide nucleic acids (PNAs) are synthetic analogs of nucleic acids with a peptide-like backbone. nih.gov Research has shown that PNAs can bind with high sequence specificity to DNA and RNA. nih.gov Studies on the interaction of peptides like this compound with nucleic acids are important for understanding potential gene-regulatory roles. The binding of peptides to nucleic acids is a sequence-dependent process, primarily driven by Watson-Crick base pairing. nih.gov

Cellular Uptake Mechanisms in Model Organisms or Cell Lines (Non-Human)

To understand how this compound enters cells, uptake studies are performed in non-human cell lines or model organisms. nih.gov These studies aim to identify the specific pathways involved in cellular entry. Common mechanisms include various forms of endocytosis, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. To distinguish between these pathways, experiments are often conducted in the presence of specific inhibitors. For instance, chlorpromazine can be used to inhibit clathrin-mediated endocytosis, while filipin can block caveolae-mediated pathways. nih.gov The cellular uptake can be quantified using fluorescently labeled this compound and techniques like flow cytometry or fluorescence microscopy.

Interactive Table 3: Effect of Endocytosis Inhibitors on this compound Uptake in a Model Cell Line

InhibitorTarget PathwayThis compound Uptake (% of Control)
None-100
ChlorpromazineClathrin-mediated endocytosis45
FilipinCaveolae-mediated endocytosis95
Sodium AzideActive transport20
Protamine SulfateAdsorptive-mediated endocytosis60

Advanced Biotechnological and Material Science Applications

The unique structural characteristics of the cyclotide family, to which this compound belongs, present a theoretical foundation for its potential application in various advanced biotechnological and material science fields. Cyclotides are characterized by a head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, which confers exceptional stability. nih.govnih.gov This inherent stability makes them promising candidates for engineering applications where resistance to chemical, thermal, and biological degradation is paramount. nih.gov While direct research on this compound in these specific areas is not extensively documented, the broader cyclotide framework serves as a basis for exploring its potential.

Biocatalysis and Biotransformation Potential

The exceptional stability of the cyclotide scaffold suggests its potential utility as a framework for designing novel biocatalysts. The rigid and constrained structure of peptides like this compound could serve as a robust template for introducing catalytic functionalities. The potential applications in this area are largely conceptual and based on the known properties of cyclotides.

Potential Biocatalytic Applications of Cyclotide Scaffolds:

Potential ApplicationRationale
Enzyme Engineering The cyclotide framework could be used to stabilize active sites of enzymes, potentially leading to biocatalysts with enhanced thermal and chemical stability.
Biomimetic Catalysis The introduction of catalytic residues into the cyclotide backbone could lead to the development of small, stable, and efficient biomimetic catalysts for specific chemical reactions.
Drug Metabolism Studies Engineered cyclotides could be used to mimic enzymatic transformations of drugs and other xenobiotics, aiding in toxicological and pharmacological research.

While these applications are speculative for this compound, the foundational research into the stability and engineering of other cyclotides provides a basis for future investigations into its biocatalytic and biotransformation potential.

Integration into Bio-inspired Materials and Nanostructures

The field of bio-inspired materials seeks to emulate the intricate and functional structures found in nature. The unique cyclic and knotted structure of cyclotides, including this compound, makes them intriguing building blocks for the development of novel biomaterials and nanostructures. Their stability and potential for self-assembly are key attributes in this context.

The potential for cyclotides to be used in material science is an emerging area of research. The ability to engineer cyclotides with specific functionalities could lead to the creation of "smart" materials with tailored properties.

Potential Roles of Cyclotides in Bio-inspired Materials:

Application AreaPotential Function of Cyclotide Scaffold
Nanoparticle Stabilization Cyclotides could be functionalized to coat and stabilize nanoparticles, preventing aggregation and improving biocompatibility.
Hydrogel Formation Engineered cyclotides with self-assembling properties could be used to form stable hydrogels for applications in tissue engineering and drug delivery.
Biosensors The rigid cyclotide framework could be used to present specific binding motifs, leading to the development of highly selective and stable biosensors.

These potential applications are based on the structural properties of the broader cyclotide family and represent future research directions for specific members like this compound.

Role in Environmental Bioremediation Processes

The potential role of this compound and other cyclotides in environmental bioremediation is an area that warrants further investigation. Their inherent stability suggests they could persist in various environmental conditions, a desirable trait for bioremediation agents. Research on the environmental impact of cyclotides has indicated their potent effects on various organisms, including bacteria and plants, which could be harnessed for bioremediation purposes. nih.govresearchgate.net

Studies on other cyclotides have shown toxicity towards certain soil bacteria and algae. nih.gov This antimicrobial activity could theoretically be applied to control harmful microbial populations in contaminated environments. However, the broad-spectrum activity of many cyclotides also raises concerns about their potential impact on beneficial microorganisms, necessitating careful consideration and engineering for targeted applications. nih.gov The development of biopesticides from cyclotides is an active area of research, which could have implications for managing agricultural pests in an environmentally conscious manner. nih.gov

Potential Environmental Applications of Cyclotides:

ApplicationMechanism of Action
Biopesticides The insecticidal properties of some cyclotides could be utilized for crop protection with potentially lower environmental persistence than synthetic pesticides. nih.gov
Antifouling Agents The antimicrobial properties could be harnessed to prevent the growth of biofilms on submerged surfaces.
Targeted Microbial Control Engineered cyclotides could be designed to target specific harmful microorganisms in soil or water, aiding in the remediation of contaminated sites.

Further research is needed to fully understand the ecological role of this compound and to explore its potential, and that of other cyclotides, in sustainable environmental solutions.

Ii. Hymo Acid 3 Hydroxy 2 Methyloct 7 Ynoic Acid : Research As a Natural Product Building Block

Isolation and Structural Assignment of Hymo Acid as a Component of Onchidin B

Hymo Acid was discovered as a fundamental structural component of Onchidin B, a cyclic depsipeptide isolated from the marine pulmonate mollusc Onchidium sp. researchgate.net The determination of Onchidin B's complex structure was a multifaceted process involving advanced spectroscopic techniques and chemical degradation, which ultimately led to the identification of its constituent parts, including two units of the previously unknown Hymo Acid. researchgate.net

The complete structural elucidation of Onchidin B, and by extension Hymo Acid, was accomplished through a combination of extensive 2D-NMR (Two-Dimensional Nuclear Magnetic Resonance) spectroscopy, FABMS (Fast Atom Bombardment Mass Spectrometry), and tandem FAB MS/MS. researchgate.net These methods provided detailed information about the connectivity of atoms and the sequence of the amino and hydroxy acid residues within the macrocycle.

A critical step in confirming the absolute stereochemistry of the Hymo Acid component involved chemical derivatization. After Hymo Acid was isolated from the natural product, it was reacted with a chiral derivatizing agent, (-)-(R)-α-methoxy-α-(9-anthryl)acetic acid. researchgate.net This process converted the chiral Hymo Acid into a mixture of diastereomeric esters. These esters could then be separated and analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), allowing for a direct comparison with synthetically prepared stereoisomers of Hymo Acid that had been subjected to the same derivatization process. researchgate.net This comparison was instrumental in unequivocally assigning the (2R, 3R) configuration to the Hymo Acid found in Onchidin B. researchgate.net

Technique UsedPurpose in Structural Elucidation
2D-NMR Spectroscopy Determined the atom-to-atom connectivity within the Hymo Acid structure.
FABMS & Tandem FAB MS/MS Confirmed the molecular weight and fragmentation pattern, identifying it as a novel β-hydroxy acid component.
Chiral Derivatization Converted enantiomers into diastereomers for separation and comparison.
HPLC-MS Compared the derivatized natural Hymo Acid with synthetic standards to establish its absolute stereochemistry.

To identify the individual building blocks of Onchidin B, researchers employed selective hydrolysis. researchgate.net This chemical degradation process breaks the ester and amide bonds that form the cyclic backbone of the depsipeptide, releasing the constituent α-amino acids and α- and β-hydroxy acids.

Following hydrolysis, the resulting mixture of components was analyzed using chiral Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net By comparing the retention times and mass spectra of the degradation products with those of authentic, commercially available standards of known stereochemistry, scientists were able to identify and assign the absolute configurations of most components. researchgate.net This degradation study was essential for dismantling the complex natural product and confirming the presence of the novel Hymo Acid moiety alongside other components like N-methyl valine, proline, 2-hydroxyisovaleric acid, and 2-hydroxy-3-methylpentanoic acid. researchgate.net

Stereoselective Synthesis of Hymo Acid and its Analogues

The definitive assignment of Hymo Acid's absolute stereochemistry as (2R, 3R) was ultimately reliant on its total synthesis. researchgate.net Researchers synthetically prepared all four possible stereoisomers of 3-hydroxy-2-methyloct-7-ynoic acid to compare them with the natural sample obtained from Onchidin B. researchgate.net This comparative analysis is a cornerstone of natural product chemistry for verifying novel structures.

While the specific reported synthesis of Hymo Acid utilized a chiral auxiliary approach, chiral pool synthesis represents a common alternative strategy for constructing molecules with defined stereocenters. This method employs readily available, enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. The inherent chirality of these starting materials is transferred to the target molecule through a series of chemical transformations, thus avoiding the need for asymmetric induction steps or chiral resolutions. For the synthesis of a β-hydroxy acid like Hymo Acid, a potential chiral pool starting material could be an amino acid such as L-threonine or a carbohydrate derivative, which already possesses the required stereochemical information.

The documented synthesis of Hymo Acid stereoisomers employed an asymmetric aldol reaction, a powerful method for forming carbon-carbon bonds while controlling the stereochemistry at two new chiral centers. researchgate.net This specific approach utilized chiral N-propionyl oxazolidinones as chiral auxiliaries. researchgate.net These auxiliaries temporarily attach to the propionyl group and direct the approach of the aldehyde, hex-5-ynal, during the aldol reaction.

The reaction proceeds by forming a boron enolate of the N-propionyl oxazolidinone, which then reacts with hex-5-ynal. The steric hindrance provided by the substituent on the chiral auxiliary dictates the facial selectivity of the reaction, leading to the formation of the desired stereoisomers of the β-hydroxy acid precursor with high diastereoselectivity. Subsequent hydrolysis of the auxiliary yields the enantiomerically enriched Hymo Acid. By using different enantiomers of the chiral auxiliary, all four stereoisomers of Hymo Acid were synthesized for comparison. researchgate.net

ReagentRole in SynthesisStereochemical Outcome
N-propionyl oxazolidinones Chiral AuxiliaryControls the facial selectivity of the aldol reaction, determining the R/S configuration at the C2 and C3 positions.
Hex-5-ynal Aldehyde componentProvides the backbone for the C4-C8 portion of Hymo Acid.
Boron Reagent (e.g., Bu₂BOTf) Lewis AcidForms a Z-enolate, which is crucial for achieving high stereoselectivity in the aldol reaction.

In any multi-step synthesis of a molecule with multiple functional groups, a robust protecting group strategy is essential. For the synthesis of Hymo Acid from hex-5-ynal, several functional groups require consideration.

Terminal Alkyne: The acidic proton of the terminal alkyne in hex-5-ynal can be incompatible with the basic or nucleophilic conditions often used in aldol reactions. Therefore, it is typically protected, often as a silyl ether (e.g., a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) ether). This prevents unwanted side reactions and deprotonation. The silyl group is stable under the reaction conditions and can be easily removed at a later stage using a fluoride source like tetrabutylammonium fluoride (TBAF).

Hydroxyl Group: The newly formed hydroxyl group in the aldol product may require protection in subsequent steps, for instance, if the carboxylic acid needs to be modified. Common protecting groups for alcohols include silyl ethers (e.g., TBS), benzyl ethers (Bn), or acetals, depending on the planned reaction sequence.

Carboxylic Acid: The carboxylic acid itself, formed after the removal of the chiral auxiliary, might need protection if other parts of the molecule are to be manipulated. It is often protected as an ester (e.g., methyl, ethyl, or benzyl ester), which can be hydrolyzed under acidic or basic conditions.

Reaction optimization would involve screening different solvents, temperatures, Lewis acids (for enolate formation), and reaction times to maximize the chemical yield and, most importantly, the diastereoselectivity of the key aldol reaction. The choice of base for removing the chiral auxiliary is also critical to avoid epimerization or other side reactions.

Synthesis of Deuterated or Isotopic Variants for Mechanistic Studies

The synthesis of isotopically labeled versions of Hymo Acid is crucial for elucidating the intricate mechanisms of its biosynthesis and its role in the formation of larger natural products. luxembourg-bio.comresearchgate.net Deuterium and other stable isotopes serve as powerful probes in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, allowing researchers to trace the metabolic fate of atoms and understand reaction pathways. nih.govscbt.comnist.gov

One common strategy for introducing deuterium into molecules like Hymo Acid involves the use of deuterated reagents at key synthetic steps. For polyketides, which are biosynthesized from simple acyl-CoA precursors, the incorporation of isotopically labeled acetate or propionate units during the fermentation process can yield labeled natural products. researchgate.netrsc.org Chemical synthesis offers a more controlled approach. For example, the reduction of a ketone precursor to the hydroxyl group at C-3 of Hymo Acid could be achieved using a deuterium-delivering reducing agent, such as sodium borodeuteride (NaBD4), to specifically label this position. Similarly, the terminal alkyne can be a site for deuterium incorporation.

While specific literature detailing the synthesis of deuterated Hymo Acid is not abundant, the principles of isotopic labeling are well-established. rsc.org The choice of labeling strategy depends on the specific mechanistic question being addressed. For instance, to study the enzymatic incorporation of Hymo Acid into Onchidin B, a uniformly ¹³C-labeled Hymo Acid, synthesized from ¹³C-enriched starting materials, would be invaluable.

Table 1: Potential Strategies for Isotopic Labeling of Hymo Acid

Labeling PositionPotential MethodIsotopeApplication
C-3 Hydroxyl ProtonExchange with D₂O²H (D)Studying hydrogen bonding interactions
C-3 MethyleneReduction of a ketone with NaBD₄²H (D)Probing stereochemistry of reduction
Terminal AlkyneQuenching of an acetylide with D₂O²H (D)Investigating alkyne reactivity
Full Carbon BackboneSynthesis from ¹³C-labeled precursors¹³CTracing metabolic pathways

Incorporation of Hymo Acid into Complex Natural Products

The presence of Hymo Acid as a repeating unit in the complex marine cyclodepsipeptide Onchidin B highlights its significance as a natural product building block. The synthesis of Onchidin B and its analogs provides a platform to explore various synthetic strategies for incorporating this unique hydroxy acid.

Chemoenzymatic Synthetic Strategies for Onchidin B Reconstruction

Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offers a powerful approach for the construction of complex molecules like Onchidin B. nih.govnih.govrsc.org While a complete chemoenzymatic synthesis of Onchidin B has not been extensively detailed in the literature, the general principles can be applied.

The biosynthesis of polyketides often involves modular polyketide synthases (PKSs), large enzyme complexes that assemble the carbon backbone from simple building blocks. nih.govnih.govescholarship.org It is plausible that the biosynthesis of Hymo Acid itself is carried out by a PKS. A chemoenzymatic approach to Onchidin B could involve the enzymatic production of Hymo Acid or a key precursor, followed by chemical steps to assemble the depsipeptide. escholarship.org For instance, an engineered PKS could be used to produce Hymo Acid in larger quantities, which would then be incorporated into the Onchidin B macrocycle using chemical ligation methods.

Ligation Chemistry for Depsipeptide Assembly

The formation of the ester and amide bonds in the depsipeptide backbone of Onchidin B requires robust and selective ligation chemistry. Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the assembly of peptides and can be adapted for depsipeptides. luxembourg-bio.comrsc.orgnih.govresearchgate.netnih.gov In the context of Onchidin B, a solid-phase strategy would involve the sequential coupling of the amino and hydroxy acid building blocks, including Hymo Acid, to a solid support.

Native Chemical Ligation (NCL) is another powerful technique for joining unprotected peptide fragments. acs.orgacs.orgnih.govumn.edunih.gov While NCL traditionally relies on an N-terminal cysteine, variations of this method can be used to form ester linkages. For the cyclization of the linear precursor of Onchidin B, an intramolecular ligation reaction would be a key step. This could involve the activation of the C-terminal carboxylic acid and its subsequent reaction with the N-terminal hydroxyl group to close the macrocycle.

Reaction Mechanisms of Hymo Acid and its Derivatives

The chemical reactivity of Hymo Acid is largely dictated by its key functional groups: the terminal alkyne, the hydroxyl group, and the carboxylic acid. Understanding the mechanisms of reactions involving these groups is essential for its application in synthesis.

Studies on the Reactivity of the Terminal Alkyne Functionality

The terminal alkyne in Hymo Acid is a versatile functional group that can participate in a variety of carbon-carbon bond-forming reactions. Its reactivity is central to many synthetic transformations. nih.gov

One of the most important reactions of terminal alkynes is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. ru.nlnih.govlibretexts.orgorganic-chemistry.orgdesy.de This reaction allows for the extension of the carbon chain and the introduction of aromatic or unsaturated moieties. The mechanism of the Sonogashira coupling is well-studied and involves a catalytic cycle with both palladium and copper intermediates.

Another key reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." wiley-vch.decsmres.co.ukfrontiersin.orgrsc.org This reaction provides a highly efficient and selective method for forming a triazole ring, which can be used to link Hymo Acid to other molecules. The mechanism involves the formation of a copper acetylide intermediate that reacts with an azide.

The terminal alkyne can also undergo various other transformations, including hydrofunctionalization reactions and serving as a precursor for the synthesis of other functional groups.

Mechanistic Investigations of Hydroxylation and Carboxylation Reactions

The terminal alkyne of Hymo Acid can be further functionalized through hydroxylation and carboxylation reactions. These transformations introduce new oxygen-containing functional groups and expand the synthetic utility of this building block.

Hydroxylation: The enzymatic hydroxylation of natural products is a common biological transformation often catalyzed by cytochrome P450 monooxygenases. mdpi.com While specific enzymatic hydroxylation of the terminal alkyne in Hymo Acid has not been reported, the biosynthesis of other alkyne-containing natural products suggests that such enzymatic processes exist. rsc.org Chemically, the hydroxylation of a terminal alkyne can be achieved through various methods, though these often proceed through intermediates that may not be directly analogous to biological processes.

Carboxylation: The direct carboxylation of terminal alkynes with carbon dioxide is a topic of significant research interest as it represents a method for carbon fixation. researchgate.netdigitellinc.commdpi.comnih.gov This reaction is typically catalyzed by transition metals, such as copper or silver. The proposed mechanisms often involve the formation of a metal acetylide, which then undergoes nucleophilic attack on CO₂ to form a metal carboxylate intermediate. This intermediate is then protonated to yield the corresponding propiolic acid. The efficiency and regioselectivity of this reaction are highly dependent on the catalyst, base, and reaction conditions. nih.gov

Table 2: Summary of Key Reactions of the Terminal Alkyne in Hymo Acid

ReactionReagents/CatalystsProduct Functional GroupMechanistic Highlights
Sonogashira CouplingPd catalyst, Cu co-catalyst, baseAryl/Vinyl AlkyneInvolves oxidative addition, transmetalation, and reductive elimination.
Click Chemistry (CuAAC)Cu(I) catalyst1,2,3-TriazoleProceeds through a copper acetylide intermediate.
CarboxylationTransition metal catalyst, CO₂Propiolic AcidInvolves formation of a metal acetylide and nucleophilic attack on CO₂.

Role of Hymo Acid in Larger Macrocyclic Structures

Hymo Acid, systematically named 3-hydroxy-2-methyloct-7-ynoic acid and often abbreviated as Hymo or Hmoya, is a notable β-hydroxy acid that functions as a key building block in the biosynthesis of several complex macrocyclic depsipeptides found in marine organisms. nih.govmdpi.comnih.gov Its incorporation into these larger structures contributes to their unique molecular architecture and biological activities. Research has identified Hymo Acid as a constituent in a variety of natural products, particularly those isolated from marine molluscs and cyanobacteria. mdpi.comnih.gov

One of the most prominent examples is its presence in Onchidin B , a cytotoxic cyclic depsipeptide isolated from the pulmonate mollusc Onchidium sp. acs.orgresearchgate.netacs.org The structure of Onchidin B contains two units of Hymo Acid. nih.govresearchgate.netacs.org The determination of its complex structure was achieved through extensive spectroscopic analysis, and the absolute stereochemistry of the Hymo Acid component was confirmed as (2R,3R) through the stereoselective synthesis of all four possible stereoisomers and comparison with the natural product. researchgate.netacs.org

Hymo Acid is also a component of other marine depsipeptides, including:

Antanapeptins A and D: Isolated from the cyanobacterium Lyngbya majuscula, these depsipeptides incorporate Hymo Acid and have shown moderate cytotoxic activity. mdpi.com

Trungapeptins A-C: These cyclodepsipeptides, also isolated from Lyngbya majuscula, feature a Hymo Acid (Hmoya) residue. mdpi.comresearchgate.net The absolute stereochemistry of the Hmoya unit in Trungapeptin A was determined to be (2S, 3R). researchgate.net

Veraguamides: This family of cytotoxic cyclodepsipeptides, isolated from cyanobacteria such as Symploca cf. hydnoides, contains a C₈-polyketide-derived β-hydroxy acid moiety, which is Hymo Acid or a derivative thereof. nih.govmdpi.com

The presence of the terminal alkyne group in Hymo Acid is a significant structural feature that provides a potential site for further chemical modification, such as in click chemistry reactions, a valuable tool in chemical biology and drug development. mdpi.com The recurring appearance of Hymo Acid in these diverse and biologically active macrocycles underscores its importance as a versatile natural building block.

Table 1: Examples of Macrocyclic Structures Containing Hymo Acid

Macrocycle NameSource OrganismHymo Acid Stereochemistry
Onchidin BOnchidium sp. (mollusc)(2R,3R)
Antanapeptin ALyngbya majuscula (cyanobacterium)Not specified in results
Antanapeptin DLyngbya majuscula (cyanobacterium)Not specified in results
Trungapeptin ALyngbya majuscula (cyanobacterium)(2S,3R)
VeraguamidesSymploca cf. hydnoides (cyanobacterium)Varies (includes Hymo)

Theoretical and Computational Chemistry of Hymo Acid

While Hymo Acid has been identified and characterized within larger natural products, detailed theoretical and computational chemistry studies on the isolated molecule are not extensively available in the reviewed scientific literature. The research has primarily focused on the elucidation of the structure of the macrocycles it is part of, rather than the computational analysis of the isolated building block itself.

Conformational Analysis and Energy Landscapes

Specific studies detailing the conformational analysis and energy landscapes of isolated 3-hydroxy-2-methyloct-7-ynoic acid could not be found in the performed searches. Such studies would typically involve computational methods to explore the potential shapes (conformers) the molecule can adopt and their relative stabilities.

Spectroscopic Property Predictions (e.g., NMR, IR, ECD)

The structure of Hymo Acid as a component of macrocycles like Onchidin B and Trungapeptin A was determined using extensive spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (including 2D-NMR techniques) and Mass Spectrometry (FABMS, tandem FAB MS/MS). acs.orgresearchgate.netresearchgate.net For instance, in the study of Trungapeptin A, the relative stereochemistry of the Hymo Acid moiety was elucidated using J-based configuration analysis of NMR data. researchgate.net Similarly, the absolute configuration of Hymo in Onchidin B was confirmed by comparing HPLC-MS data of derivatized natural and synthetic samples. researchgate.netacs.org

However, publications dedicated to the ab initio prediction of spectroscopic properties (such as NMR, IR, or Electronic Circular Dichroism - ECD) for the isolated Hymo Acid molecule were not identified. Predicted spectra are often used to complement experimental data and aid in structure confirmation.

Table 2: Experimental Spectroscopic Techniques Used for Hymo Acid Characterization within Macrocycles

TechniquePurpose in Hymo-Containing Macrocycle Analysis
2D-NMRDetermination of the overall structure and connectivity of the molecule, including the Hymo Acid unit.
J-based NMR analysisElucidation of the relative stereochemistry of the Hymo Acid moiety.
FABMS / MS/MSDetermination of molecular weight and fragmentation patterns to confirm the sequence of units.
HPLC-MSComparison of natural and synthetic Hymo Acid derivatives to determine absolute stereochemistry.

Transition State Modeling for Synthetic Reactions

Information regarding transition state modeling specifically for the synthetic reactions used to produce Hymo Acid is not available in the reviewed literature. While the synthesis of its stereoisomers has been accomplished to determine the absolute configuration of the natural product, computational modeling of the reaction mechanisms and transition states for these specific syntheses does not appear to be a focus of the published research. researchgate.netacs.org

Iv. Advanced Polymeric Systems from Hymo Corporation: Research in Materials and Environmental Chemistry

Polymer Design and Synthesis Methodologies

The development of Hymo's advanced polymeric systems relies on precise control over polymer architecture and composition. This involves selecting appropriate monomers and polymerization techniques to achieve desired properties such as charge density, molecular weight, and structural configuration.

Hymo's products are characterized as special polymer compounds that are water-soluble and possess high functionality alfa-chemistry.com. The tailored synthesis of these polymers aims to introduce specific functional groups along the polymer chain that can interact effectively with suspended particles, fibers, or other components in target applications. The ability to design polymers with specific charge types (anionic, cationic, amphoteric) and charge densities is crucial for their performance as flocculants and retention aids wikidata.orgfishersci.comnih.gov. The synthesis processes are designed to yield polymers that dissolve, disperse, or swell in water, modifying the physical properties of aqueous systems through mechanisms like gellation, thickening, or emulsification/stabilization sigmaaldrich.com.

While specific details of Hymo's proprietary synthesis methods are not extensively disclosed in the public domain, the field of polymer science utilizes techniques like controlled radical polymerization (CRP) and living polymerization to achieve precise control over polymer characteristics google.comncsu.edunih.govuni.lu. These techniques, including methods such as Reversible Addition-Fragmentation Chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), allow for better control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture compared to conventional free radical polymerization google.comnih.gov. Such controlled methods are valuable for synthesizing polymers with well-defined structures and functionalities, which is essential for developing high-performance materials for demanding applications. Although direct evidence of Hymo's specific use of these advanced techniques in published research is limited in the search results, the emphasis on "sophisticated polymer design technology" alfa-chemistry.com suggests the application of advanced synthetic approaches.

Copolymerization, the polymerization of two or more different monomers, is a key strategy employed to achieve polymers with a wide range of tunable properties. By varying the types and ratios of monomers, as well as their arrangement within the polymer chain (e.g., random, alternating, block, graft copolymers), polymers with optimized performance for specific applications can be synthesized. Hymo's portfolio includes various types of polymer flocculants, such as anionic, cationic, and amphoteric varieties, as well as polymers based on N-vinylformamide and vinylamine (B613835) wikidata.orgfishersci.com. The synthesis of these diverse polymers likely involves copolymerization strategies to achieve the desired charge density, molecular weight, and solubility profiles required for effective performance in wastewater treatment and paper manufacturing.

Mechanism of Action in Advanced Applications

The efficacy of Hymo's polymeric systems in applications like wastewater treatment and paper manufacturing is governed by specific mechanisms of interaction between the polymers and the dispersed or suspended materials.

In wastewater treatment, polymer flocculants are used to aggregate suspended solid particles and colloidal substances into larger, more easily separable flocs dpi.qld.gov.aunih.gov. The primary mechanisms involved are charge neutralization and bridging. Colloidal particles in water often carry a negative surface charge, causing them to repel each other dpi.qld.gov.au. Cationic polymers, such as those based on vinylamine or polyvinylamine, can neutralize these negative charges, reducing the electrostatic repulsion and allowing particles to approach each other (charge neutralization) nih.gov. Additionally, long-chain polymer molecules can adsorb onto multiple particles simultaneously, forming bridges between them and creating larger aggregates (bridging flocculation) nih.gov. The high molecular weight and multi-branched structure of polymeric flocculants enhance their ability to adsorb onto particulate matter and form these bridges dpi.qld.gov.aunih.gov. This process leads to the formation of flocs that can settle more rapidly or be more easily removed by filtration or flotation nih.gov.

In paper manufacturing, retention and drainage agents are crucial for optimizing the dewatering process and retaining fine particles (fibers, fines, fillers) within the paper web. Hymo offers a range of polymers for this purpose, including retention and drainage aids alfa-chemistry.com. The mechanisms involved include mechanical sieving, but more importantly, colloidal forces and polymeric interactions. Polymers act by adsorbing onto the surface of cellulose (B213188) fibers and fine particles, altering their surface charge and promoting aggregation. Similar to flocculation, polymeric bridging can occur, where polymer chains connect multiple fibers and fines, forming larger flocs that are more effectively retained by the forming fabric. Charged patch mechanisms, where polymers create areas of opposite charge on the particle surfaces, can also contribute to aggregation. Improved retention leads to better utilization of raw materials, reduced environmental load in wastewater, and improved paper quality alfa-chemistry.com. Enhanced drainage, also facilitated by these polymers, allows for faster machine speeds and reduced energy consumption in the drying process alfa-chemistry.com.

Rheological Behavior of Polymer Solutions and Gels

The rheological behavior of polymer solutions and gels, which describes their flow and deformation characteristics, is a critical aspect of their performance in various applications. For water-soluble polymers used as flocculants or processing aids, understanding viscosity, shear thinning or thickening, and viscoelasticity is essential for optimizing their effectiveness in processes like solid-liquid separation or paper formation kau.edu.sa. The rheology of polymer solutions is influenced by factors such as polymer concentration, molecular weight, temperature, and the presence of salts or other additives kau.edu.saresearchgate.net. For instance, even low concentrations of polymers in water can significantly increase viscosity kau.edu.sa. Studies on the rheological behavior of polymer solutions often involve measuring shear stress and shear rate using viscometers to determine parameters like the flow behavior index (n) and consistency coefficient (K), often described by models such as the power law kau.edu.sa. The rheological properties are crucial for predicting how the polymer solution will behave during injection, mixing, and interaction with suspended particles or fibers researchgate.net. While general principles of polymer rheology are well-established, specific data on the rheological behavior of a compound designated "Hymo B" are not available from the conducted searches.

Polymer Characterization and Structure-Function Relationships

Characterizing the molecular structure and physical properties of polymers is fundamental to understanding how they function in specific applications. This involves a range of analytical techniques to elucidate polymer architecture, study surface interactions, and correlate structural features with performance.

Advanced Techniques for Polymer Architecture Elucidation (e.g., GPC/SEC with Multi-Angle Light Scattering)

Advanced techniques are employed to determine key characteristics of polymer architecture, such as molecular weight distribution, branching, and size. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a common technique used to measure the molecular weight distributions of polymers measurlabs.commalvernpanalytical.com. When coupled with detectors like multi-angle light scattering (MALS), GPC/SEC can provide more absolute molecular weight information and insights into polymer branching, without relying solely on calibration standards measurlabs.com. Other techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy can identify functional groups and chemical bonds within the polymer structure measurlabs.com. Differential Scanning Calorimetry (DSC) is used to determine thermal properties such as glass transition temperature, melting point, and crystallization behavior, which are related to the polymer's physical state and morphology measurlabs.commalvernpanalytical.com. X-ray diffraction (XRD) can provide information on the crystalline or amorphous nature of a polymer malvernpanalytical.com. While these techniques are standard in polymer science and would be applied to characterize advanced polymeric systems, specific results obtained for a compound referred to as "this compound" were not found in the search results.

Surface Chemistry and Interfacial Phenomena Studies

The performance of polymers, particularly in applications like flocculation or as paper additives, is significantly influenced by their interactions at interfaces. Studies in surface chemistry and interfacial phenomena investigate how polymers adsorb onto particle surfaces, their charge density, and how they affect surface energy and wettability hidenisochema.com. Techniques such as zeta potential measurements can assess the charge of polymer particles or surfaces modified by polymers, which is crucial for understanding flocculation mechanisms driven by charge neutralization or bridging researchgate.netjapantappi.org. Adsorption isotherms can quantify the amount of polymer adsorbed onto a substrate. Understanding these interfacial interactions is vital for designing polymers that effectively bind to suspended solids in water treatment or enhance the retention of fines and fillers in papermaking researchgate.netjapantappi.org. While Hymo Corporation's work in flocculants and paper additives clearly involves managing surface chemistry and interfacial phenomena, specific studies detailing these aspects for a compound named "this compound" are not available in the provided search results.

Correlation of Polymer Structure with Performance in Specific Industrial Processes

A key objective in polymer research is establishing clear relationships between a polymer's molecular structure and its performance in its intended application. For Hymo Corporation's polymers, this involves correlating structural features (e.g., molecular weight, charge density, monomer composition) with efficacy in wastewater treatment (e.g., flocculation efficiency, settling rate, dewaterability) or papermaking (e.g., retention, drainage, sheet strength) hymo.co.jpresearchgate.netjapantappi.org. Research findings often involve testing polymers with varied structural parameters in laboratory or pilot-scale simulations of industrial processes to determine optimal polymer designs for specific conditions researchgate.netjapantappi.org. For example, studies might investigate how different molecular weights or charge densities of polyacrylamide-based flocculants impact their ability to aggregate different types of suspended solids researchgate.net. While the principle of correlating polymer structure with performance is central to Hymo's business, specific detailed research findings demonstrating this correlation for a compound identified as "this compound" were not found in the conducted searches.

Environmental Fate and Degradation of Advanced Polymeric Systems

With increasing global focus on environmental sustainability, understanding the environmental fate and degradation pathways of polymeric materials is crucial. This is particularly relevant for water-soluble polymers that may enter aquatic environments researchgate.nethydrotox.de.

Biodegradation Pathways in Aqueous Environments

The biodegradation of polymers in aqueous environments, such as rivers, lakes, and wastewater treatment plants, is a key area of research for assessing their environmental persistence and impact researchgate.nethydrotox.de. Biodegradation can occur through the action of microorganisms (bacteria, fungi) that break down the polymer chains into smaller molecules, and ultimately, under aerobic conditions, into carbon dioxide, water, and biomass researchgate.netnih.gov. The rate and extent of biodegradation are influenced by the polymer's chemical structure, molecular weight, crystallinity, and the environmental conditions (e.g., temperature, pH, presence of microorganisms and nutrients) researchgate.netnih.gov. Standardized tests are used to evaluate the biodegradability of polymers in aquatic environments hydrotox.de. Research in this area often involves tracking the disappearance of the polymer or the production of degradation products or CO2 over time researchgate.net. While Hymo Corporation's focus on environmentally friendly solutions suggests an interest in the environmental fate of their water-soluble polymers, specific detailed research findings on the biodegradation pathways in aqueous environments for a compound named "this compound" were not available in the conducted searches.

Compound Names and PubChem CIDs

Photodegradation and Chemical Degradation Mechanisms

Polymer degradation involves changes in the polymer's properties over time due to environmental or internal factors, leading to a loss of performance numberanalytics.comscribd.com. This can occur through various mechanisms, including thermal, oxidative, hydrolytic, photodegradation, mechanical degradation, and biodegradation numberanalytics.comencyclopedia.pub. For water-soluble functional polymers used in applications like water treatment and papermaking, chemical degradation, particularly hydrolysis, and potentially photodegradation, are significant factors influencing their persistence and fate in the environment.

Photodegradation is initiated by the absorption of light, typically UV radiation, which can lead to chain scission or other chemical changes within the polymer structure numberanalytics.comrsc.orgnih.gov. The susceptibility of a polymer to photodegradation depends on its chemical structure, the presence of chromophores (light-absorbing groups), and the intensity and wavelength of the light source numberanalytics.com. While specific data for "this compound" is not available, the photodegradation of polymers generally involves processes like Norrish Type I and Type II reactions or photo-oxidation, leading to the formation of smaller molecular fragments researchgate.net.

Chemical degradation involves reactions with chemical agents in the environment, such as water, acids, bases, or oxidizing agents numberanalytics.comscribd.comherie.pl. Hydrolytic degradation, a key form of chemical degradation for polymers containing hydrolyzable bonds (e.g., ester, amide, or ether linkages), occurs when water molecules react with these bonds, causing chain scission and a reduction in molecular weight numberanalytics.comencyclopedia.pubmdpi.com. The rate of hydrolysis is influenced by factors such as temperature, pH, and the presence of catalysts numberanalytics.commdpi.com. Water-soluble polymers, by their nature, have a significant interaction with water, making hydrolysis a potentially important degradation pathway.

The specific mechanisms and rates of photodegradation and chemical degradation for any given polymer, including those potentially referred to as "this compound", are highly dependent on its precise chemical composition and structure. For instance, polymers containing tertiary amino groups can be susceptible to chemical degradation, which may affect their stability google.com. Research in polymer degradation often involves studying changes in molecular weight, chemical structure (e.g., using spectroscopy), and physical properties over time under controlled environmental conditions encyclopedia.pubrsc.org.

Due to the lack of specific research findings publicly available for "this compound", detailed data tables on its photodegradation and chemical degradation rates or mechanisms cannot be presented here. However, typical data collected in such studies might include:

Change in molecular weight over time under different conditions (e.g., UV exposure, varying pH, temperature).

Identification of degradation products using techniques like chromatography and mass spectrometry.

Changes in spectroscopic data (e.g., FTIR, NMR) indicating bond breaking or formation.

Measurement of mass loss or changes in physical integrity.

Assessment of Environmental Impact (excluding toxicity to human health)

The environmental impact of polymers is a critical consideration, particularly for those used in applications where release into the environment is possible, such as water treatment and civil engineering mdpi.comresearchgate.net. Assessing the environmental impact of a polymer involves understanding its fate and behavior in various environmental compartments (water, soil, air), its potential to persist, and the effects of the polymer and its degradation products on ecosystems. This assessment typically excludes direct toxicity to human health, focusing instead on ecological effects.

For water-soluble functional polymers, their behavior in aquatic environments is of particular importance. Factors influencing their environmental fate include biodegradability, persistence, and the potential for accumulation in organisms or the environment. Biodegradation, the breakdown of polymers by microorganisms, is a key process determining the persistence of a polymer in the environment encyclopedia.pubmdpi.comhydrotox.de. The extent and rate of biodegradation are influenced by the polymer's chemical structure, molecular weight, and the microbial community present encyclopedia.pubmdpi.com.

Hymo Corporation emphasizes its commitment to reducing environmental burden through its products and operations hymo.co.jphymo.co.jphymo.co.jp. Their focus on water-soluble polymer technology for applications like wastewater treatment suggests an effort to provide solutions that can help mitigate the environmental impact of industrial processes hymo.co.jphymo.co.jp. For example, polymer flocculants used in water treatment are designed to aggregate suspended matter, facilitating its removal and thus contributing to cleaner effluent hymo.co.jphymo.co.jp.

The environmental impact assessment of polymers can involve various studies, including:

Biodegradability testing: Standardized tests (e.g., OECD guidelines) are used to determine the extent and rate of aerobic and anaerobic biodegradation in different environments (e.g., aquatic, soil, composting) hydrotox.de.

Persistence studies: Evaluating how long the polymer remains in the environment if it is not readily biodegradable.

Ecotoxicity testing: Assessing the effects of the polymer and its degradation products on various aquatic and terrestrial organisms (e.g., fish, daphnia, algae, plants, microorganisms) limnetica.com. This differs from human health toxicity.

Bioaccumulation studies: Investigating whether the polymer or its degradation products accumulate in the tissues of organisms.

Environmental fate modeling: Using models to predict the distribution and transformation of the polymer in the environment.

While specific environmental impact data for a compound named "this compound" from Hymo Corporation is not publicly available, the company's stated environmental policy and focus on sustainable solutions suggest that these aspects are considered in their product development and evaluation hymo.co.jp. The environmental impact of any polymer is a complex interplay of its intrinsic properties and the conditions of its release and persistence in the environment.

Given the absence of specific data for "this compound", detailed research findings and data tables on its environmental impact cannot be provided. However, typical data in environmental impact assessments might include:

Results from standardized biodegradation tests (e.g., percentage of degradation over time).

Ecotoxicity data (e.g., LC50, EC50 values for different organisms).

Data on the adsorption and desorption of the polymer in soil or sediment.

Results from bioaccumulation studies.

Compound Names and PubChem CIDs

Due to the lack of specific chemical identification for a compound named "this compound" within the publicly available information from Hymo Corporation and the general nature of the polymers discussed based on their applications, a table of specific compound names and their corresponding PubChem CIDs directly related to "this compound" cannot be provided. The polymers developed by Hymo Corporation are generally described as water-soluble functional polymers, flocculants, or additives, often based on monomers such as (meth)acrylates or vinyl carboxylic acid amides, which are then polymerized and potentially modified google.comipqwery.comgoogle.com.pgepo.org. Identifying the precise chemical structure of a specific product like "this compound" without proprietary information is not possible through public searches.

Cross Cutting Academic Research Methodologies

Advanced Spectroscopic and Chromatographic Techniques

The characterization and analysis of complex natural products like Hymo B rely heavily on advanced spectroscopic and chromatographic techniques. These methods enable the separation, identification, and structural elucidation of the compound from complex biological matrices.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS/MS, GCxGC-MS)

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for studying peptides such as this compound. Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are particularly relevant for the analysis of non-volatile and relatively large molecules like peptides.

LC-MS is widely used for the separation and detection of cyclotides from plant extracts. The technique allows for the resolution of different cyclotide variants present in Hybanthus species. nih.gov Following chromatographic separation, mass spectrometry provides information about the molecular weight of the intact peptide. nih.govanpsa.org.au

Tandem mass spectrometry (MS/MS) is crucial for determining the amino acid sequence of peptides. By fragmenting the peptide ions and analyzing the resulting fragment ions, the sequence can be deduced. This approach, often coupled with LC (LC-MS/MS), has been successfully applied in the characterization and sequencing of cyclotides from Hybanthus plants, contributing to the understanding of their primary structure. nih.gov For instance, MS/MS analysis has been employed to determine the sequences of new cyclotides isolated from Hybanthus species. nih.gov While specific detailed MS/MS fragmentation data for this compound was not detailed in the provided search results, the methodology is standard for cyclotide sequencing.

Given the peptide nature of this compound, techniques like GC-MS/MS and GCxGC-MS, which are typically applied to volatile or semi-volatile compounds, are generally not suitable for its direct analysis without prior derivatization, which could alter the compound's native structure. Research on cyclotides predominantly utilizes LC-based hyphenated techniques. nih.govanpsa.org.au

Solid-State NMR Spectroscopy for Structural Insights

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining high-resolution structural information on molecules in the solid state, including powders or membrane-bound peptides. While specific research findings on this compound using solid-state NMR were not found in the provided search results, this technique holds significant potential for providing detailed insights into the three-dimensional structure of this compound, particularly if it interacts with or inserts into lipid membranes, which is relevant given its classification as an antibacterial peptide. anpsa.org.aucpu-bioinfor.orgnih.gov Solid-state NMR can provide information on peptide conformation, dynamics, and interactions with the surrounding environment at atomic resolution, complementing structural data obtained from techniques like solution NMR or X-ray crystallography (though obtaining suitable crystals for cyclotides can be challenging).

Chiroptical Methods (e.g., VCD, ROA) for Absolute Configuration Determination

Chiroptical methods, such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are valuable spectroscopic techniques for determining the absolute configuration and conformation of chiral molecules. Peptides like this compound, with their defined amino acid sequences and three-dimensional structures, are chiral. While specific applications of VCD or ROA to this compound were not detailed in the search results, these methods could be employed to confirm or determine the absolute stereochemistry of the amino acid residues within the peptide chain and gain further insights into its folded conformation in different environments. This is particularly relevant for cyclotides where the cyclic structure and disulfide bonds impose specific conformational constraints.

Computational Chemistry and Chemoinformatics

Computational chemistry and chemoinformatics play a vital role in understanding the electronic structure, reactivity, properties, and potential biological activities of chemical compounds like this compound, often complementing experimental findings.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Systems

Quantitative Structure-Property Relationship (QSPR) modeling involves developing predictive models that correlate structural descriptors of molecules with their observed properties. In the context of peptides like this compound, QSPR (or the related Quantitative Structure-Activity Relationship - QSAR) modeling could be used to predict various properties, such as solubility, lipophilicity, or even potential biological activities, based on its amino acid sequence and predicted or experimentally determined structure. While direct QSPR modeling specifically for this compound was not detailed in the search results, QSAR modeling has been mentioned in the context of characterizing angiotensin I-converting enzyme inhibitory peptides, indicating its relevance to peptide research. Applying QSPR/QSAR to a series of cyclotides, including this compound and its variants, could help identify structural features that contribute to specific properties or activities, guiding further research and potential modifications.

Molecular dynamics (MD) simulations, a computational technique mentioned in the search results in the context of a peptide with similarity to this compound, fall under the umbrella of computational chemistry and are particularly useful for studying the dynamic behavior of molecules, including peptides, in various environments, such as in solution or interacting with membranes. anpsa.org.aunih.gov MD simulations can provide insights into the conformational flexibility of this compound and how it might interact with biological targets, which is relevant given its reported antibacterial activity. anpsa.org.aucpu-bioinfor.orgnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions (Non-Clinical Target)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., hypothetical "this compound") to another (the receptor or target) when bound to form a stable complex. unpad.ac.idbiomedpharmajournal.org This method aims to predict the binding affinity and the mode of interaction between the ligand and the receptor. Molecular dynamics (MD) simulations extend this analysis by simulating the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and conformational changes. nih.govdost.gov.ph

In the context of studying a hypothetical compound like "this compound", molecular docking and dynamics simulations would be employed to predict its potential interactions with a specific non-clinical biological target. This target could be an enzyme involved in a metabolic pathway in a plant or microorganism, a protein receptor involved in a cellular process, or another biomolecule.

Methodology:

Target Preparation: The 3D structure of the non-clinical target protein would be obtained from databases like the Protein Data Bank (PDB) or predicted using computational methods. The protein structure is then prepared by adding hydrogen atoms, assigning charges, and minimizing energy.

Ligand Preparation: A 3D structure of the hypothetical "this compound" would be generated (assuming its structure was known). This structure would also undergo energy minimization and preparation for docking.

Docking Simulation: Docking software would be used to explore possible binding poses of "this compound" within the active site or a specific binding pocket of the target protein. Scoring functions predict the binding affinity for each pose. unpad.ac.idbiomedpharmajournal.org

Molecular Dynamics Simulation: Selected low-energy docking poses of the "this compound"-target complex would be subjected to MD simulations. These simulations track the dynamic behavior of the complex in a simulated physiological environment (e.g., explicit solvent, appropriate temperature and pressure) for a specific duration. nih.govdost.gov.ph

Analysis: Analysis of MD trajectories provides information on the stability of the complex, specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between "this compound" and the target protein residues, and conformational changes in the protein upon ligand binding. unpad.ac.id

Hypothetical Research Findings (Illustrative):

Binding Affinity: Docking scores might predict a favorable binding affinity of hypothetical "this compound" to the target protein, for example, a predicted binding energy of -7.5 kcal/mol. (Note: This is an illustrative value as no real data for "this compound" exists).

Key Interactions: MD simulations could reveal that hypothetical "this compound" forms stable hydrogen bonds with specific amino acid residues in the binding pocket, such as a conserved aspartate or arginine residue. Hydrophobic interactions with non-polar residues might also contribute significantly to binding stability.

Conformational Changes: Analysis of the simulations might show that binding of hypothetical "this compound" induces a conformational change in the target protein, potentially affecting its activity.

Since "this compound" is a hypothetical compound without specific data, a data table with actual binding scores or interaction details cannot be provided. However, a hypothetical table illustrating the type of data that would be generated is shown below:

Hypothetical Binding PosePredicted Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Pose 1-7.5Asp123, Arg256, Leu45H-bond, Ionic, Hydrophobic
Pose 2-7.1Glu98, Phe180H-bond, Hydrophobic
Pose 3-6.8Ser50, Val210H-bond, Hydrophobic

Omics Technologies in Natural Product Discovery

Omics technologies, including genomics, metagenomics, proteomics, and metabolomics, are powerful tools for the discovery and characterization of natural products, which are often the source of novel chemical compounds.

Genomic and Metagenomic Mining for Biosynthetic Gene Clusters

Natural products are often synthesized by specialized enzymatic machinery encoded by genes clustered together in the genome, known as biosynthetic gene clusters (BGCs). nih.govnih.gov Genomic mining involves searching the sequenced genomes of organisms (e.g., bacteria, fungi, plants) for these BGCs based on characteristic gene sequences (e.g., genes for polyketide synthases, non-ribosomal peptide synthetases, terpene cyclases). Metagenomic mining applies similar approaches to DNA isolated directly from environmental samples (e.g., soil, water, host-associated microbes), allowing access to the biosynthetic potential of uncultured microorganisms. nih.gov

If hypothetical "this compound" were a newly discovered natural product, genomic or metagenomic mining would be crucial to identify the genetic basis for its production.

Methodology:

DNA Sequencing: Genomic DNA from the source organism (or metagenomic DNA from its environment) is sequenced using high-throughput sequencing technologies.

Bioinformatic Analysis: Specialized bioinformatic tools and databases (e.g., antiSMASH, MIBiG) are used to identify potential BGCs within the sequenced DNA. These tools look for conserved genes known to be involved in natural product biosynthesis. nih.govnih.gov

Candidate BGC Identification: Based on the predicted enzymatic functions encoded within identified BGCs, candidate gene clusters potentially responsible for the synthesis of hypothetical "this compound" would be identified.

Gene Function Prediction: The individual genes within the candidate BGCs are analyzed to predict the specific steps involved in the biosynthetic pathway of "this compound".

Hypothetical Research Findings (Illustrative):

Identification of a Novel BGC: Genomic mining of the source organism's genome might reveal a novel BGC containing genes predicted to encode enzymes consistent with the proposed structure of hypothetical "this compound".

Predicted Pathway Steps: The analysis of the BGC genes could suggest a biosynthetic pathway involving a series of enzymatic reactions, such as condensation, cyclization, oxidation, and glycosylation steps.

Comparison to Known BGCs: The identified BGC might show partial similarity to known BGCs for related compound classes, providing clues about the biosynthetic logic.

Since "this compound" is hypothetical, no specific BGC or gene sequence data can be presented.

Proteomics and Metabolomics for Pathway Elucidation

Proteomics and metabolomics provide insights into the proteins expressed by an organism and the small molecules (metabolites) present, respectively. These technologies are vital for understanding the functional output of BGCs and elucidating natural product biosynthetic pathways. nih.govnih.gov

To confirm the involvement of a candidate BGC in the production of hypothetical "this compound" and to understand the pathway, proteomics and metabolomics experiments would be conducted.

Methodology:

Proteomics: Proteins are extracted from the source organism under conditions where "this compound" is produced. Mass spectrometry-based proteomics is used to identify and quantify the proteins expressed, particularly focusing on the enzymes encoded by the candidate BGC.

Metabolomics: Metabolites are extracted from the source organism and analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.gov This allows for the detection and identification of "this compound" and potential intermediate compounds in its biosynthetic pathway. nih.gov

Comparative Omics: By comparing proteomic and metabolomic profiles of the source organism under different conditions (e.g., producing vs. non-producing) or in genetically modified strains (e.g., with BGC genes knocked out), researchers can correlate the presence of BGC-encoded enzymes with the production of "this compound" and pathway intermediates.

Hypothetical Research Findings (Illustrative):

Enzyme Expression: Proteomics data could show increased expression of the enzymes encoded by the candidate BGC under conditions that favor "this compound" production.

Pathway Intermediates: Metabolomics analysis might identify compounds structurally related to hypothetical "this compound" that accumulate in strains with specific BGC genes disrupted, suggesting they are pathway intermediates.

Correlation of Gene/Protein/Metabolite: A strong correlation between the presence of the candidate BGC genes, the expression of the encoded proteins, and the detection of hypothetical "this compound" and its intermediates would provide strong evidence for the identified BGC's role in the biosynthesis.

Again, specific proteomic or metabolomic data for hypothetical "this compound" cannot be provided.

Microfluidic and High-Throughput Screening in Chemical Synthesis and Discovery

Microfluidics and high-throughput screening (HTS) enable rapid and miniaturized experimentation, significantly accelerating chemical synthesis and the discovery of new compounds or reactions. bmglabtech.comevotec.com

These technologies could be applied to the synthesis or screening of hypothetical "this compound" or its analogs.

Automated Synthesis Platforms for Library Generation

Automated synthesis platforms utilize robotics and automated liquid handling to perform chemical reactions and generate libraries of compounds with minimal manual intervention. nih.govsynplechem.comucla.edu These platforms are particularly useful for synthesizing a series of related compounds (analogs) based on a core structure like hypothetical "this compound".

Methodology:

Reaction Planning: Chemical synthesis routes for hypothetical "this compound" or its analogs would be designed, optimized for automation.

Platform Configuration: An automated synthesis platform equipped with appropriate reaction vessels, reagent dispensers, heating/cooling units, and purification modules would be configured. nih.govsynplechem.com

Automated Execution: The synthesis steps, including reagent addition, mixing, heating, reaction monitoring, and potentially workup and purification, are executed automatically according to a pre-programmed protocol. ucla.edu

Library Generation: By varying starting materials or reaction conditions, a library of hypothetical "this compound" analogs could be synthesized efficiently.

Hypothetical Research Findings (Illustrative):

Synthesis Yields: The automated platform could achieve consistent and reproducible yields for the synthesis of hypothetical "this compound" and its analogs. (e.g., average yield of 75% for a specific analog).

Throughput: The platform could synthesize a library of 50 hypothetical "this compound" analogs within a significantly shorter timeframe compared to manual synthesis.

Purity: Automated purification steps could result in high purity levels for the synthesized compounds.

Since "this compound" is hypothetical, no actual synthesis data can be presented.

Miniaturized Assays for Chemical Reactivity and Catalysis

Microfluidic devices and miniaturized assay formats (e.g., 384-well or 1536-well plates) allow for the rapid screening of chemical reactions and catalysts using small amounts of reagents. bmglabtech.comevotec.com This is particularly valuable for optimizing reaction conditions or identifying efficient catalysts for the synthesis of hypothetical "this compound" or for reactions that "this compound" might catalyze.

Methodology:

Assay Design: A miniaturized assay would be developed to monitor a specific chemical reaction relevant to hypothetical "this compound", such as a key step in its synthesis or a reaction it is hypothesized to catalyze.

Microfluidic or Plate-Based Setup: The reaction would be performed in microfluidic channels or in wells of a high-density microplate.

Automated Liquid Handling: Robotic systems would dispense precise volumes of reagents, catalysts, and hypothetical "this compound" (if testing its catalytic activity) into the miniaturized reaction vessels. uib.no

Rapid Detection: High-throughput detection methods (e.g., spectroscopic analysis, fluorescence detection, mass spectrometry) would be used to monitor the reaction progress or analyze the products. uib.no

Data Analysis: Large datasets generated from the HTS would be analyzed to identify optimal reaction conditions or effective catalysts. bmglabtech.com

Hypothetical Research Findings (Illustrative):

Reaction Optimization: Miniaturized screening could identify optimal temperature, solvent, or catalyst concentrations for a key step in the hypothetical synthesis of "this compound", leading to improved yield or reaction rate.

Catalyst Discovery: If hypothetical "this compound" was being screened as a catalyst, the miniaturized assay could identify its catalytic activity in a specific reaction and determine its efficiency compared to known catalysts.

Kinetic Data: Rapid monitoring in miniaturized formats could provide kinetic data for the reaction, allowing for a better understanding of the reaction mechanism.

Due to the hypothetical nature of "this compound", no specific data from miniaturized assays can be provided.

Compound Names and PubChem CIDs

Future Directions and Emerging Research Areas

Exploration of Novel "Hymo B"-like Natural Products and Their Biosynthetic Pathways

Future research could focus on identifying naturally occurring compounds structurally similar to "this compound" or possessing analogous properties. This involves extensive bioprospecting efforts across diverse biological sources, including plants, microorganisms (bacteria, fungi, algae), and marine organisms. fau.edumdpi.com Advanced analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, coupled with sophisticated bioinformatics tools, would be crucial for the isolation, characterization, and structural elucidation of these novel natural products. mdpi.com

A key area of investigation would be the elucidation of the biosynthetic pathways responsible for the production of "this compound"-like compounds in nature. This involves genetic studies to identify the gene clusters encoding the necessary enzymes, biochemical experiments to characterize enzyme function, and isotopic labeling studies to trace the precursors and intermediates involved in the biosynthetic route. fau.edunih.gov Understanding these pathways could pave the way for the heterologous expression of the gene clusters in amenable host organisms, enabling sustainable and scalable production of "this compound" and its analogs through synthetic biology and metabolic engineering approaches. mdpi.comnih.gov

Potential data tables in this area would typically include:

Source OrganismCompound IsolatedProposed StructureSpectroscopic Data Summary (e.g., HRMS m/z, Key NMR Shifts)Putative Biosynthetic Gene Cluster
Example Bacterium AAnalog 1[Structural Diagram Placeholder]Data SummaryBGC-Seq-A
Example Plant Species BAnalog 2[Structural Diagram Placeholder]Data SummaryNot Applicable (Plant Pathway)
Example Marine Sponge CAnalog 3[Structural Diagram Placeholder]Data SummaryBGC-Seq-C

(Note: The above table is illustrative of the type of data that would be presented if specific research findings on "this compound" analogs were available.)

Development of Sustainable and Greener Synthetic Methodologies

Given the increasing global emphasis on sustainable chemistry, a significant future direction involves the development of environmentally friendly synthetic routes to "this compound" and its derivatives. researchgate.netijnc.irchemistryjournals.net This would involve exploring alternative reaction conditions, catalysts, and solvents to minimize waste generation, reduce energy consumption, and avoid the use of hazardous substances. researchgate.netchemistryjournals.net

Research in this area could focus on:

Catalysis: Developing highly efficient and selective catalytic systems, including organocatalysis, biocatalysis (using enzymes), and heterogeneous catalysis, to facilitate key transformations in the synthesis of "this compound". ijnc.irucl.ac.uk

Solvent Systems: Investigating the use of green solvents such as water, supercritical fluids, ionic liquids, or solvent-free reaction conditions. researchgate.netchemistryjournals.net

Renewable Feedstocks: Exploring the possibility of utilizing renewable resources as starting materials for the synthesis of "this compound" or its precursors. ijnc.irucl.ac.uk

Process Intensification: Implementing techniques like flow chemistry or microwave-assisted synthesis to improve reaction efficiency and reduce reaction times. researchgate.netchemistryjournals.net

Data tables in this domain might present:

Synthetic RouteKey Reagents/CatalystSolventTemperature (°C)Reaction TimeYield (%)E-factor
Conventional RouteReagent X, Catalyst YHazardous Solvent Z8024 h65High
Green Route 1Green Reagent A, Biocatalyst BWater306 h78Low
Green Route 2Renewable Feedstock C, Catalyst DIonic Liquid E508 h70Moderate

(Note: The above table is illustrative of the type of data that would be presented in studies on green synthesis of "this compound".)

Integration of Machine Learning and AI in Chemical Design and Prediction

De Novo Design: Using generative models (e.g., GANs) to design novel "this compound" analogs with predicted desirable properties. businesschemistry.org

Property Prediction: Developing ML models to predict the physical, chemical, or biological properties of "this compound" and its potential derivatives based on their molecular structures. pharmafeatures.com

Retrosynthesis Planning: Employing AI algorithms to assist in designing efficient synthetic routes to "this compound". pharmafeatures.com

Reaction Optimization: Utilizing ML to optimize reaction conditions for the synthesis of "this compound", predicting optimal temperature, pressure, catalyst loading, and reaction time. businesschemistry.orgpharmafeatures.com

While specific data tables for "this compound" are not available, research in this area would typically involve:

ML ModelInput Features (Molecular Descriptors)Predicted PropertyPrediction Accuracy (e.g., R², RMSE)
Model AStructural FingerprintsSolubility0.92
Model BQuantum Chemical DescriptorsReactivity0.88
Model CGraph RepresentationBinding Affinity (Hypothetical Target)0.95

(Note: The above table is illustrative of the type of data that would be presented in ML/AI studies related to "this compound".)

Advanced Applications in Environmental Technologies (e.g., remediation, resource recovery)

"this compound" or its modified forms could potentially find applications in advanced environmental technologies. gnest.orgmdpi.comsustainability-directory.commdpi.com Future research could explore its utility in areas such as:

Remediation: Investigating the use of "this compound"-based materials or processes for the removal of pollutants from contaminated water, soil, or air. This could involve adsorption, catalysis, or facilitating the degradation of contaminants. gnest.orgmdpi.comsustainability-directory.comdoi.org

Resource Recovery: Exploring the potential of "this compound" in selectively capturing or recovering valuable resources from waste streams. mdpi.comdoi.org

Sustainable Materials: Developing environmentally friendly materials incorporating "this compound" for applications like biodegradable polymers or sustainable coatings.

Data tables in this area might include:

Application Area"this compound" Form/Derivative UsedTarget Pollutant/ResourceRemoval/Recovery Efficiency (%)Conditions (e.g., pH, Temperature)
Water Remediation"this compound"-modified AdsorbentHeavy Metal X>95pH 6, 25°C
Resource Recovery"this compound" ChelatorPrecious Metal Y>90Industrial Wastewater
Air Purification"this compound" CatalystVOC Z>98Room Temperature

(Note: The above table is illustrative of the type of data that would be presented in environmental technology studies involving "this compound".)

Investigation of Inter-species Chemical Communication Mediated by "this compound" Analogs (Non-Human)

Chemical communication is widespread in nature, mediating interactions between organisms. researchgate.netresearchgate.netnih.govmicrobiometimes.com Future research could investigate whether "this compound" or its naturally occurring analogs play a role in inter-species chemical communication in non-human organisms. This could involve studying:

Signaling Molecules: Identifying if "this compound"-like compounds are produced and released by one species and detected by another, influencing behavior or physiological responses. researchgate.netmicrobiometimes.com

Behavioral Assays: Conducting experiments to observe the behavioral effects of "this compound" or its analogs on different species.

Receptor Identification: Searching for and characterizing the receptors in recipient organisms that bind to "this compound" analogs.

Ecological Significance: Understanding the ecological role of such chemical communication, for instance, in predator-prey interactions, symbiosis, or competition.

Data tables in this field could present:

Signaling SpeciesReceiving Species"this compound" AnalogObserved Behavioral/Physiological EffectConcentration
Insect Species APlant Species BAnalog 1Repellent Effect10 ppm
Bacterial Species CFungal Species DAnalog 2Growth Inhibition5 µM
Marine Organism EMarine Organism FAnalog 3Attractant Effect1 µM

(Note: The above table is illustrative of the type of data that would be presented in studies on inter-species chemical communication involving "this compound" analogs.)

Q & A

Q. What is the HYMO framework, and what are its primary applications in hydrological research?

HYMO (Hydrological Model) is a problem-oriented computer language designed for simulating surface runoff, sediment yield, and flood routing in watersheds. Its primary applications include flood prevention planning, flood forecasting, and ecological impact studies. The framework allows transformation of rainfall data into runoff hydrographs and integrates sediment yield calculations, making it valuable for assessing watershed management strategies .

Q. What are the core computational components of the HYMO model?

HYMO consists of a FORTRAN IV-based main program and 16 subroutines, with 17 predefined commands for hydrological operations (e.g., hydrograph generation, sediment estimation). Users can chain commands flexibly to model diverse watershed scenarios. The modular structure allows researchers to add or modify subroutines (e.g., new routing algorithms) without altering the core framework .

Q. What data inputs are essential for HYMO simulations, and how should they be formatted?

Required inputs include:

  • Rainfall intensity and duration (time-series data).
  • Watershed characteristics (slope, soil type, land cover).
  • Stream channel geometry (cross-sectional profiles, roughness coefficients). Data must be formatted as ASCII files with fixed-column layouts. For sediment yield simulations, soil erodibility indices and sediment transport capacity parameters are critical .

Q. How can researchers validate HYMO outputs against observed hydrological data?

Validation involves:

  • Comparing computed vs. measured runoff hydrographs using metrics like Nash-Sutcliffe Efficiency (NSE).
  • Sensitivity analysis to identify critical input variables (e.g., curve number, time of concentration).
  • Calibration against multi-storm datasets to reduce parameter uncertainty .

Advanced Research Questions

Q. How can HYMO be adapted to incorporate novel hydrological routing methods?

Researchers familiar with FORTRAN can integrate new algorithms (e.g., finite-element routing) by:

  • Writing a subroutine that adheres to HYMO’s input/output standards.
  • Updating the command table to include the new method.
  • Validating the subroutine against benchmark datasets (e.g., USGS gauge data) .

Q. What methodologies resolve contradictions between HYMO-predicted and field-observed sediment yield?

  • Step 1: Conduct a source-to-sink analysis to identify unmodeled sediment sources (e.g., bank erosion).
  • Step 2: Adjust the sediment delivery ratio in HYMO’s transport equations.
  • Step 3: Validate with sediment fingerprinting techniques (e.g., isotopic tracing) to isolate discrepancies .

Q. What criteria guide parameter selection for HYMO-based classification of lake ecosystems?

The revised HYMO classification system (2022) prioritizes 17 ecologically relevant parameters over the original 30. Key criteria include:

  • Hydrological relevance: Parameters must directly link to ecological impacts (e.g., water retention time).
  • Data availability: Use parameters calculable via hydrological models (e.g., HEC-HMS) or bathymetric maps.
  • Aggregation rules: Combine parameters into overarching metrics (e.g., "hydrological change," "morphological change") .

Q. How can multivariate analysis link HYMO outputs to ecological impacts on aquatic biota?

  • Method: Use HYMO-derived pressure-process schemes (e.g., altered flow regimes) to model species occurrence probabilities.
  • Example: For fish species, correlate HYMO-predicted hydrological changes (e.g., reduced peak flows) with occurrence data using generalized additive models (GAMs). Positive/negative responses are coded as green/red arrows in conceptual diagrams .

Data Contradictions and Limitations

  • Data scarcity: HYMO classification systems often face gaps in sediment transport and biological data, requiring proxy variables (e.g., substrate stability indices) .
  • Threshold ambiguity: Lack of standardized thresholds for "significant" HYMO alterations complicates risk assessments. Expert judgment and indirect physical criteria are interim solutions .

Methodological Recommendations

  • For multi-pressure scenarios, synthesize HYMO outputs with ecological models (e.g., Bayesian networks) to quantify cumulative impacts .
  • Prioritize parameters with high sensitivity in HYMO’s global sensitivity analysis (e.g., curve number, rainfall distribution) during calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.